2H-Pyran, 2-(6-heptynyloxy)tetrahydro-
Description
“2H-Pyran, 2-(6-heptynyloxy)tetrahydro-” is a chemical compound with the molecular formula C12H20O2. It is related to the class of compounds known as 2H-Pyrans .
Molecular Structure Analysis
The molecular structure of “2H-Pyran, 2-(6-heptynyloxy)tetrahydro-” consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms .Chemical Reactions Analysis
The anion formed by metalation at the acetylenic carbon of related compounds reacts with a variety of electrophiles . This suggests that “2H-Pyran, 2-(6-heptynyloxy)tetrahydro-” may undergo similar reactions.Future Directions
The synthesis and study of 2H-Pyrans have been a topic of interest in recent years due to their presence in many natural products and their key role as intermediates in the construction of many of these structures . Therefore, “2H-Pyran, 2-(6-heptynyloxy)tetrahydro-” and related compounds may continue to be a focus of future research in this area.
properties
IUPAC Name |
2-hept-6-ynoxyoxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h1,12H,3-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJTJJRPMDXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339808 | |
Record name | 2H-Pyran, 2-(6-heptynyloxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran, 2-(6-heptynyloxy)tetrahydro- | |
CAS RN |
37011-86-2 | |
Record name | 2H-Pyran, 2-(6-heptynyloxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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